REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11](=O)[CH3:12].[CH2:14]1COCC1.C[Li].Cl>CCOCC>[C:11]([C:4]1[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[CH:8][C:3]=1[O:2][CH3:1])([CH3:12])=[CH2:14]
|
Name
|
|
Quantity
|
10.57 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring for 2 hours between −60° C. and −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
WAIT
|
Details
|
for 30 minutes between −40° C. and 0° C.
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
for 3 hours at RT
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is then dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
This solution is concentrated
|
Type
|
ADDITION
|
Details
|
75 ml of 2N HCl are added
|
Type
|
STIRRING
|
Details
|
After stirring for 4 hours at RT
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
100 ml of water are added
|
Type
|
EXTRACTION
|
Details
|
this mixture is then extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with Na2CO3, with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with a DCM/pentane mixture (70/30
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C1=C(C=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |